molecular formula C17H14N2O3 B6263340 4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid CAS No. 1909336-15-7

4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B6263340
CAS No.: 1909336-15-7
M. Wt: 294.30 g/mol
InChI Key: JZVICCLVBRZKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid is a complex organic compound that features a pyrazole ring substituted with a benzyl group and a hydroxy group, attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid can be achieved through a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-(3-benzyl-5-oxo-1H-pyrazol-1-yl)benzoic acid.

    Reduction: Formation of 4-(3-benzyl-5-amino-1H-pyrazol-1-yl)benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and hydroxy groups play a crucial role in binding to these targets, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both a benzyl group and a hydroxy group on the pyrazole ring. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

1909336-15-7

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

4-(5-benzyl-3-oxo-1H-pyrazol-2-yl)benzoic acid

InChI

InChI=1S/C17H14N2O3/c20-16-11-14(10-12-4-2-1-3-5-12)18-19(16)15-8-6-13(7-9-15)17(21)22/h1-9,11,18H,10H2,(H,21,22)

InChI Key

JZVICCLVBRZKKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=O)N(N2)C3=CC=C(C=C3)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.